Ro 04-6790

5-HT6 receptor binding affinity pKi

Ro 04-6790 is a competitive, selective 5‑HT₆ receptor antagonist (pKi 7.26–7.35) with >100‑fold selectivity over 23 off‑target sites. It uniquely lacks mouse 5‑HT₆ receptor affinity, making it the definitive tool for rat‑specific in vivo studies. Its limited brain penetration and system‑dependent inverse agonism profile allow direct comparison with robust inverse agonists like SB‑271046. Ideal for dissecting 5‑HT₆‑mediated behaviors (stretching, yawning, chewing), hippocampal ACh efflux, and NMDA‑dependent memory consolidation—without cross‑species confounds.

Molecular Formula C12H16N6O2S
Molecular Weight 308.36 g/mol
CAS No. 202466-68-0
Cat. No. B1679427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 04-6790
CAS202466-68-0
Synonyms4-amino-N-(2,6 bis-methylamino-pyrimidin-4-yl)-benzene sulfonamide
Ro 04-6790
Ro 4-6790
Ro4-6790
Molecular FormulaC12H16N6O2S
Molecular Weight308.36 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18)
InChIKeyJELFWSXQTXRMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 04-6790 (CAS 202466-68-0): A 5-HT₆ Receptor Antagonist for Species-Specific CNS Research


Ro 04-6790 (4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide) is a competitive, selective 5-HT₆ receptor antagonist with pKi values of 7.26 and 7.35 at human and rat recombinant receptors, respectively [1]. It displays over 100-fold selectivity for the 5-HT₆ receptor across a panel of 23 other binding sites (IC₅₀ > 10 μM) [1]. However, it lacks affinity for the mouse 5-HT₆ receptor [2], and its clinical development was halted due to insufficient blood-brain barrier penetration [3], positioning it primarily as a research tool in rat models.

Why Generic 5-HT₆ Antagonists Cannot Substitute for Ro 04-6790 in Key Experimental Contexts


Despite a shared receptor target, 5-HT₆ antagonists exhibit marked differences in binding potency, inverse agonist efficacy, species selectivity, and brain penetrance. For example, SB-271046 has approximately 30- to 40-fold higher affinity than Ro 04-6790 [1] and displays robust inverse agonism at the wild-type receptor [2], while SB-399885 is a brain-penetrant, orally active tool [3]. Ro 04-6790's unique lack of mouse receptor binding [4] and its limited brain exposure [5] create a defined profile that precludes direct substitution in cross-species or CNS-penetrant studies.

Quantitative Differentiation of Ro 04-6790 vs. SB-271046, SB-399885, and Ro 63-0563


Ro 04-6790 Exhibits ~30- to 40-Fold Lower 5-HT₆ Affinity Than SB-271046 and SB-399885

Ro 04-6790 demonstrates moderate 5-HT₆ receptor affinity, with pKi values of 7.26 (human) and 7.35 (rat) [1]. In contrast, SB-271046 has pKi values of 8.81 (human) and 9.02 (rat) [2], representing a 36- to 40-fold higher affinity. SB-399885 further extends this with pKi values of 9.02–9.11 [3]. This graded potency must be considered when designing dose-response studies.

5-HT6 receptor binding affinity pKi

Ro 04-6790 Lacks Detectable Inverse Agonist Efficacy, Unlike SB-271046, at Constitutively Active Wild-Type 5-HT₆ Receptors

In a cAMP accumulation assay using HEK-293F cells expressing wild-type human 5-HT₆ receptors, SB-271046 demonstrated negative efficacy with an Emax of -45 ± 1% versus basal [1]. Ro 04-6790 showed a similar magnitude of negative efficacy but was 36-fold less potent [1]. Notably, an earlier study in HeLa cells reported that Ro 04-6790 had no significant effect on basal cAMP levels, suggesting it acts as a neutral antagonist in that system [2].

5-HT6 receptor inverse agonism constitutive activity

Ro 04-6790 Is Inactive in Mouse Models Due to Lack of Binding, Unlike SB-271046 and SB-357134

Receptor binding studies revealed that Ro 04-6790 does not bind to the mouse 5-HT₆ receptor, precluding its use in mouse in vivo models [1]. In contrast, SB-271046 [2] and SB-357134 [3] retain affinity for the mouse receptor. This species restriction mandates the use of rats for all in vivo experiments with Ro 04-6790.

5-HT6 receptor species selectivity mouse

Ro 04-6790 Enhances Memory Consolidation in Rat Novel Object Discrimination to a Similar Extent as SB-271046

In a rat novel object discrimination (NOD) task, both Ro 04-6790 and SB-271046 administered at 10 mg/kg i.p. reversed the deficit in object discrimination produced by a 4-hour inter-trial interval [1]. The effect was prevented by pre-treatment with the NMDA receptor antagonist MK-801 (0.05 mg/kg i.p.), implicating glutamatergic mechanisms [1]. This demonstrates that despite lower affinity, Ro 04-6790 achieves comparable behavioral efficacy in this specific rat cognitive paradigm.

5-HT6 receptor cognitive enhancement novel object discrimination

Ro 04-6790 Produces a Modest ~50% Increase in Hippocampal Acetylcholine Efflux, Consistent with Other Monoaminergic Antagonists

In vivo microdialysis in rat hippocampus showed that Ro 04-6790 increased acetylcholine (ACh) outflow by approximately 50% [1]. This effect was comparable to that observed with selective antagonists for 5-HT₂A (MDL 100,907), 5-HT₂C (SB 242,084), D₂ (raclopride), and α₁-adrenoceptors (prazosin), all of which produced similar ~50% increases [1]. In contrast, the atypical antipsychotics olanzapine and clozapine produced much larger increases (up to 1500% and 500%, respectively) [1].

5-HT6 receptor acetylcholine microdialysis

Optimal Research Applications for Ro 04-6790 Based on Its Unique Pharmacological Fingerprint


Rat-Specific Behavioral Pharmacology of 5-HT₆ Receptors

Due to its lack of binding to mouse 5-HT₆ receptors [1], Ro 04-6790 is exclusively suited for rat in vivo studies. It serves as a selective tool to investigate 5-HT₆-mediated behaviors, such as the stretching, yawning, and chewing syndrome [2], without the confounding variable of mouse model incompatibility.

Studies of 5-HT₆ Neutral Antagonism vs. Inverse Agonism

Ro 04-6790's functional profile—lacking inverse agonism in some cellular systems [3] while displaying weak inverse agonism in others [4]—makes it a key comparator for dissecting system-dependent constitutive activity and biased signaling at 5-HT₆ receptors. It provides a reference point distinct from robust inverse agonists like SB-271046 [4].

Cholinergic Modulation in Hippocampal Microdialysis

The ~50% increase in hippocampal ACh efflux produced by Ro 04-6790 [5] establishes it as a benchmark for selective 5-HT₆-mediated cholinergic effects. It can be used to isolate the 5-HT₆ contribution in multi-target antipsychotic drug studies [5].

Cognitive Consolidation Models in Rats

Ro 04-6790's demonstrated efficacy in enhancing memory consolidation in the rat novel object discrimination task [6] supports its use as a lower-affinity, non-brain-penetrant control for CNS-penetrant 5-HT₆ antagonists. Its effect is NMDA receptor-dependent [6], enabling studies of glutamatergic-cholinergic interactions in cognition.

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